2-(6-fluoro-1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride
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Overview
Description
2-(6-fluoro-1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C11H14ClFN2 and its molecular weight is 228.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Efficient PFAS Removal by Amine-Functionalized Sorbents
Research has demonstrated that amine-containing sorbents, which could be structurally or functionally related to the compound , offer promising solutions for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. This is particularly relevant given the low recommended safe concentrations of PFAS in drinking water. The effectiveness of these sorbents is attributed to electrostatic interactions, hydrophobic interactions, and the specific morphology of the sorbents, suggesting potential environmental applications for fluoro-indole derivatives in water treatment technologies (Ateia et al., 2019).
Indole Synthesis in Organic Chemistry
The synthesis of indole and its derivatives, including potentially the fluoro-indole compound, remains a critical area of research due to their broad application in medicinal chemistry and material science. A review on indole synthesis methodologies highlights various strategies for constructing the indole nucleus, indicating the versatility and significance of indole compounds in chemical synthesis. This suggests that fluoro-indole derivatives could play a role in developing new synthetic routes or materials with unique properties (Taber & Tirunahari, 2011).
Fluorine in Organic and Medicinal Chemistry
The inclusion of fluorine atoms in organic molecules, such as in the fluoro-indole derivative, significantly affects their chemical and physical properties. Fluorine-containing compounds are explored for various applications, including agrochemicals and pharmaceuticals, due to their unique reactivity, stability, and biological activity. An overview of fluorine incorporation in agrochemicals highlights the role of fluorinated building blocks in enhancing the activity and selectivity of these compounds, suggesting potential agricultural or medicinal applications for fluoro-indole derivatives (Wang et al., 2021).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular functions . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that indole derivatives may affect a variety of biochemical pathways, leading to diverse downstream effects.
Biochemical Analysis
Biochemical Properties
2-(6-fluoro-1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been reported to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions often involve binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to affect the activity of protein kinases, which play a crucial role in cell signaling . Additionally, these compounds can alter gene expression patterns, leading to changes in cellular behavior and metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, as well as changes in gene expression. For instance, indole derivatives have been found to inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . The binding of this compound to specific receptors or enzymes can trigger a cascade of molecular events that ultimately influence cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings include its stability, degradation, and long-term effects on cellular function. Indole derivatives are generally stable under laboratory conditions, but their degradation can occur over time, affecting their biological activity . Long-term studies have shown that these compounds can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, toxic or adverse effects can occur, including cellular toxicity and organ damage. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. Indole derivatives are known to undergo metabolic transformations, including hydroxylation and conjugation reactions . These metabolic processes can influence the compound’s bioavailability and biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization can influence the compound’s interactions with biomolecules and its overall biological effects.
Properties
IUPAC Name |
2-(6-fluoro-1-methylindol-3-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2.ClH/c1-14-7-8(4-5-13)10-3-2-9(12)6-11(10)14;/h2-3,6-7H,4-5,13H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVCFWBMWSXFTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=C2)F)CCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1689575-80-1 |
Source
|
Record name | 2-(6-fluoro-1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.